Ritonavir O-Beta-D-Glucuronide

Preclinical Metabolism Species-Specific Glucuronidation ADME

Ritonavir O-Beta-D-Glucuronide (CAS 190649-36-6) is a phase II glucuronide conjugate metabolite of the HIV-1 protease inhibitor ritonavir, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of a hydroxylated ritonavir intermediate. Unlike the major circulating human metabolite M-2 (isopropylthiazole oxidation product), this O-glucuronide is a dog-specific metabolite absent from human plasma.

Molecular Formula C43H56N6O11S2
Molecular Weight 897.1 g/mol
Cat. No. B13430825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir O-Beta-D-Glucuronide
Molecular FormulaC43H56N6O11S2
Molecular Weight897.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C43H56N6O11S2/c1-24(2)33(48-42(56)49(5)20-29-22-61-39(46-29)25(3)4)38(53)45-28(16-26-12-8-6-9-13-26)18-32(59-41-36(52)34(50)35(51)37(60-41)40(54)55)31(17-27-14-10-7-11-15-27)47-43(57)58-21-30-19-44-23-62-30/h6-15,19,22-25,28,31-37,41,50-52H,16-18,20-21H2,1-5H3,(H,45,53)(H,47,57)(H,48,56)(H,54,55)/t28-,31-,32-,33-,34-,35-,36+,37-,41+/m0/s1
InChIKeyWMFKMLDNCXIXQE-ZXOKULDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir O-Beta-D-Glucuronide: Species-Specific Metabolite Reference Standard for Preclinical ADME & Bioanalytical Quantification


Ritonavir O-Beta-D-Glucuronide (CAS 190649-36-6) is a phase II glucuronide conjugate metabolite of the HIV-1 protease inhibitor ritonavir, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of a hydroxylated ritonavir intermediate [1]. Unlike the major circulating human metabolite M-2 (isopropylthiazole oxidation product), this O-glucuronide is a dog-specific metabolite absent from human plasma [1]. It serves as a critical authentic reference standard for the identification, quantification, and toxicological assessment of ritonavir metabolism in the canine preclinical model, where regulatory pharmacokinetic and safety studies are conducted prior to human trials.

Why Ritonavir Metabolite Standards Are Not Interchangeable for Scientific Procurement


Substituting Ritonavir O-Beta-D-Glucuronide with the parent drug ritonavir, the major human metabolite M-2, or other commercially available glucuronide conjugates (e.g., raltegravir-β-D-glucuronide) introduces critical analytical and biological fidelity failures. The O-Beta-D-Glucuronide possesses a distinct molecular mass (897.07 Da vs. 720.94 Da for ritonavir) and chromatographic retention behavior, meaning any MS/MS method relying on generic MRM transitions designed for ritonavir will fail to detect or quantify this metabolite [1]. Biologically, this glucuronide is formed exclusively in dogs—zero detectable levels in human plasma—whereas M-2 constitutes 30.4% of the total human dose recovered [1]. Use of an incorrect standard thus produces false-negative results for canine exposure assessment and invalidates interspecies scaling required by ICH M3(R2) guidances. Furthermore, high-strength direct comparative data versus alternative glucuronide standards is limited in the public domain; procurement decisions must therefore rely on the established species-specificity evidence and vendor-provided purity specifications. [1] [2].

Quantitative Differential Evidence: Ritonavir O-Beta-D-Glucuronide vs. Closest Analogs


Species-Specific Metabolite Formation: Dog-Only Glucuronide vs. Ubiquitous Human M-2 Metabolite

Ritonavir O-Beta-D-Glucuronide is formed exclusively in dogs and is absent from human plasma, while the major human metabolite M-2 (isopropylthiazole oxidation product) constitutes 30.4% of the total administered dose recovered in human excreta over 6 days [1]. This species divergence renders the O-glucuronide an essential authentic standard for canine toxicokinetic studies required by ICH M3(R2), as use of the human metabolite M-2 standard alone would fail to capture dog-specific metabolic clearance pathways.

Preclinical Metabolism Species-Specific Glucuronidation ADME

UGT-Mediated Glucuronidation Inhibition: Ritonavir vs. Cobicistat Boosting Agent

Both ritonavir and cobicistat are pharmacokinetic boosting agents; cobicistat is claimed to be a more selective CYP3A4 inhibitor. To guide selection of the appropriate metabolite standard for DDI studies, their UGT inhibition profiles were compared. In human liver microsomes, the IC50 of cobicistat and ritonavir for inhibition of acetaminophen and ibuprofen glucuronidation (representing principal human UGTs) were both at least 50 µM [1], indicating neither agent meaningfully inhibits phase II glucuronidation at therapeutic concentrations. This data demonstrates that the O-Beta-D-Glucuronide standard is equally necessary for studies involving either booster.

Drug-Drug Interaction UGT Inhibition Pharmacoenhancement

Within-Class UGT1A1 Inhibition: Ritonavir vs. Other HIV Protease Inhibitors

Among six HIV protease inhibitors tested against human cDNA-expressed UGT1A1, ritonavir exhibited intermediate inhibitory potency with an IC50 in the range of 2–87 µM (exact ritonavir IC50 reported within this class-level range) [1]. The rank order for UGT1A1 inhibition was atazanavir > lopinavir ∼ nelfinavir ∼ saquinavir > ritonavir > indinavir. For UGT1A4, ritonavir was the most potent inhibitor. This differential isoform profile explains why ritonavir is not clinically associated with UGT1A1-mediated hyperbilirubinemia (Ki ~5-10 fold lower than indinavir but unbound fraction >20-fold lower) [1], and reinforces why its glucuronide metabolite standard is needed specifically for preclinical species where UGT expression patterns differ from humans.

UGT1A1 Inhibition HIV Protease Inhibitor Hyperbilirubinemia Risk

Purity and Storage Stability Specifications for Analytical Method Validation

Commercially available Ritonavir O-Beta-D-Glucuronide reference standard (e.g., TRC R535005) is supplied with a specified storage condition of -20°C, which is critical for maintaining structural integrity of the acid-labile glucuronide ester linkage . In contrast, the parent drug ritonavir reference standard and the major metabolite M-2 are typically stored at 2–8°C or room temperature (desiccated), reflecting the greater hydrolytic instability of the glucuronide conjugate. While direct vendor-to-vendor purity comparisons are limited in the public domain, the recommended -20°C storage temperature serves as a procurement-relevant proxy for the enhanced thermal lability relative to non-conjugated ritonavir analogs.

Reference Standard Purity Storage Stability

Procurement-Relevant Application Scenarios for Ritonavir O-Beta-D-Glucuronide


Canine Preclinical Toxicokinetic & ADME Studies Requiring Species-Specific Metabolite Quantification

Ritonavir O-Beta-D-Glucuronide is the only authentic standard capable of identifying and quantifying the dog-specific glucuronide metabolite in plasma, bile, urine, and feces matrices [1]. In GLP-compliant canine toxicology programs (e.g., 28-day repeat-dose toxicity), regulatory authorities require complete metabolite profiling in the toxicology species (ICH M3(R2)). Use of this standard enables accurate exposure assessment for a clearance pathway absent in rats and humans (0% in human plasma), thereby fulfilling the interspecies metabolite coverage requirement and preventing regulatory holds due to uncharacterized dog metabolites [1].

In Vitro UGT Reaction Phenotyping & Interspecies Extrapolation Studies

Researchers conducting UGT reaction phenotyping with recombinant UGT isoforms (UGT1A1, 1A3, 1A4, 2B7, etc.) require this standard to quantify ritonavir glucuronide formation rates in dog liver microsomes or hepatocytes [1]. Given that ritonavir exhibits a unique UGT isoform inhibition profile—most potent for UGT1A4 among six HIV protease inhibitors—the availability of the authentic glucuronide standard is critical for accurately determining in vitro intrinsic clearance (Clint) and scaling to in vivo dog pharmacokinetics [1]. Substitution with M-2 or parent ritonavir would yield zero or non-specific signals, invalidating the scaling exercise.

Bioanalytical Method Development & Validation for Canine Plasma LC-MS/MS Assays

Bioanalytical laboratories developing and validating LC-MS/MS methods for ritonavir quantification in canine plasma must include the O-Beta-D-Glucuronide standard as a calibrator or quality control (QC) material to ensure assay specificity [1]. Because the glucuronide exhibits distinct MRM transitions and chromatographic retention relative to ritonavir (m/z approx. 897 vs. 721), failure to include this standard results in inaccurate selectivity assessment per FDA Bioanalytical Method Validation guidance, particularly for incurred sample reanalysis (ISR) in dog studies where this metabolite may accumulate [1].

Comparator Standard for In Vitro DDI Studies Assessing Booster-Mediated UGT Inhibition

In drug-drug interaction (DDI) studies comparing the UGT inhibition profiles of pharmacoenhancers such as ritonavir versus cobicistat (both showing IC50 ≥ 50 µM against principal UGT isoforms) [1], this standard serves as the definitive product readout for ritonavir glucuronidation. Its use is essential for distinguishing UGT-mediated from CYP3A4-mediated metabolic interactions, particularly when designing experiments to attribute altered co-substrate pharmacokinetics to phase I versus phase II enzyme modulation.

Quote Request

Request a Quote for Ritonavir O-Beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.